

7-Deoxy-10-hydroxyloganetin structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Deoxy-10-hydroxyloganetin

Cat. No.: B1163750 Get Quote

7-Deoxy-10-hydroxyloganetin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxy-10-hydroxyloganetin is a naturally occurring iridoid compound isolated from the seeds of Strychnos nux-vomica.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, and as such, are of significant interest to the scientific and drug development communities. This technical guide aims to provide a comprehensive overview of the chemical structure and properties of **7-Deoxy-10-hydroxyloganetin**. However, it is important to note that detailed public-domain information regarding its specific biological activities, associated signaling pathways, and comprehensive experimental protocols is currently limited.

Chemical Structure and Properties

A definitive 2D or 3D structure of **7-Deoxy-10-hydroxyloganetin** is not readily available in the public scientific literature. However, based on its name and the general structure of related loganetin compounds, a proposed structure can be inferred.

Table 1: Chemical and Physical Properties of **7-Deoxy-10-hydroxyloganetin**

Property	Value	Source
Molecular Formula	C11H16O5	[1][2]
Molecular Weight	228.24 g/mol	[1]
CAS Number	76267-48-6	[1][2][3]
Class	Iridoid	[1]
Natural Source	Seeds of Strychnos nux- vomica	[1]

Spectral Data

Detailed experimental spectral data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are not widely published. Commercial suppliers may possess this data, and it is recommended to request it directly when purchasing the compound.

Biological Activities and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activities of **7-Deoxy-10-hydroxyloganetin**. While the broader class of iridoids and extracts from Strychnos nux-vomica have been investigated for various pharmacological effects, including anti-inflammatory and neuroprotective properties, these activities have not been specifically attributed to **7-Deoxy-10-hydroxyloganetin** in the available literature.

Due to the absence of biological activity data, there is no information on any signaling pathways that may be modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of **7-Deoxy-10-hydroxyloganetin** are not available in the public domain. Researchers interested in working with this compound would need to develop their own methodologies based on general procedures for the isolation of iridoids from plant materials or through chemical synthesis.

Conclusion and Future Directions

7-Deoxy-10-hydroxyloganetin is a known natural product with a defined molecular formula and weight. However, there is a notable absence of in-depth scientific literature detailing its chemical structure, spectral characteristics, biological activities, and mechanisms of action. This represents a significant knowledge gap and an opportunity for future research.

For scientists and drug development professionals, this compound presents a frontier for discovery. The following areas are ripe for investigation:

- Structural Elucidation: Definitive determination of the 2D and 3D chemical structure using modern spectroscopic techniques.
- Biological Screening: Comprehensive screening for a wide range of biological activities, including but not limited to anti-inflammatory, neuroprotective, and cytotoxic effects.
- Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by 7-Deoxy-10-hydroxyloganetin.
- Synthesis and Analogue Development: Development of a synthetic route to enable the
 production of larger quantities and the creation of novel analogues with potentially enhanced
 therapeutic properties.

The exploration of these research avenues will be crucial in unlocking the potential of **7-Deoxy-10-hydroxyloganetin** as a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Deoxy-10-hydroxyloganetin Biotuva Life Sciences [biotuva.com]
- 3. 76267-48-6|7-Deoxy-10-hydroxyloganetin|BLD Pharm [bldpharm.com]

 To cite this document: BenchChem. [7-Deoxy-10-hydroxyloganetin structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163750#7-deoxy-10-hydroxyloganetin-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com